Cas no 821776-76-5 (Benzenamine, N-butyl-2-chloro-N-methyl-4-nitro-)
821776-76-5 structure
Product Name:Benzenamine, N-butyl-2-chloro-N-methyl-4-nitro-
CAS-nummer:821776-76-5
MF:C11H15ClN2O2
MW:242.702001810074
CID:697299
PubChem ID:52438133
Update Time:2025-04-19
Benzenamine, N-butyl-2-chloro-N-methyl-4-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, N-butyl-2-chloro-N-methyl-4-nitro-
- N-butyl-2-chloro-N-methyl-4-nitroaniline
- N-butyl-2-chloro-N-methyl-4-nitroBenzenamine
- SCHEMBL3060338
- AKOS008568514
- FT-0716690
- 821776-76-5
- DTXSID40680481
-
- Inchi: 1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3
- InChI-sleutel: XRGYDNDZLZVRSQ-UHFFFAOYSA-N
- LACHT: ClC1C=C(C=CC=1N(C)CCCC)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 242.0822054g/mol
- Monoisotopische massa: 242.0822054g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 233
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 49.1Ų
Benzenamine, N-butyl-2-chloro-N-methyl-4-nitro- Gerelateerde literatuur
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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